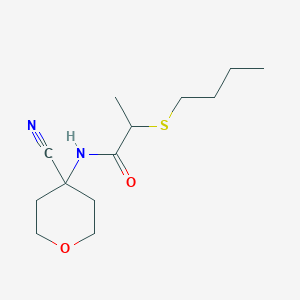

2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide

Description

The compound "2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide" is a synthetic organic molecule featuring a sulfanyl (thioether) group, a tetrahydropyran (oxane) ring substituted with a cyano group, and a propanamide backbone. Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and crystallographic analysis .

Properties

IUPAC Name |

2-butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2S/c1-3-4-9-18-11(2)12(16)15-13(10-14)5-7-17-8-6-13/h11H,3-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFPKEKCXJXAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(C)C(=O)NC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide typically involves the reaction of butylthiol with a suitable oxan derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The cyano group is introduced through a subsequent reaction with a cyanating agent like cyanogen bromide or sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the butylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium hydroxide, potassium carbonate, cyanogen bromide, sodium cyanide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets.

Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxan ring provides structural rigidity, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires structural, physicochemical, and functional data, none of which are provided in the evidence. Below is a hypothetical framework for such a comparison, based on general principles of organic chemistry and crystallography:

Table 1: Hypothetical Comparison with Structurally Related Compounds

Key Observations (Hypothetical):

Functional Group Impact: The cyano group in the target compound may enhance binding affinity compared to nitro or methoxy substitutions, as cyano groups are stronger hydrogen-bond acceptors.

Backbone Flexibility: The propanamide chain (vs.

Crystallographic Challenges: The sulfanyl and cyano groups may introduce steric hindrance or polarity, complicating crystallization. SHELX programs are robust for refining such structures but require high-resolution data .

Biological Activity

Molecular Characteristics

- IUPAC Name : 2-Butylsulfanyl-N-(4-cyanooxan-4-yl)propanamide

- Molecular Weight : Approximately 201.29 g/mol

- Chemical Formula : C_{12}H_{16}N_{2}O_{2}S

Structural Features

The compound features a butylsulfanyl group, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor interaction. The presence of a cyano group could also enhance lipophilicity, affecting absorption and distribution in biological systems.

The biological activity of compounds similar to this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with sulfanyl groups often act as inhibitors for various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The cyano and oxan groups may facilitate binding to specific receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Sulfur-containing compounds have been documented for their antimicrobial properties, which could extend to this compound.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into potential biological activities:

- Anticancer Activity : Research on similar sulfanyl compounds has shown promise in inhibiting cancer cell proliferation through apoptosis induction.

- Antimicrobial Effects : Studies have indicated that sulfanyl derivatives exhibit significant activity against various bacterial strains, suggesting a potential for this compound in antimicrobial applications.

- Cytotoxicity : Evaluation of structurally similar compounds has demonstrated cytotoxic effects on human cell lines, warranting further investigation into the safety profile of this compound.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Enzyme inhibition |

| Compound B | Antimicrobial | Receptor binding |

| Compound C | Cytotoxic | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.